Furan-2-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone
Description
Furan-2-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone is a heterocyclic compound featuring a furan-2-yl group linked via a methanone bridge to a piperazine ring substituted with a phenylcarbonyl moiety. Its structure combines aromatic (furan, phenyl) and aliphatic (piperazine) components, enabling diverse intermolecular interactions.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C16H16N2O3/c19-15(13-5-2-1-3-6-13)17-8-10-18(11-9-17)16(20)14-7-4-12-21-14/h1-7,12H,8-11H2 |
InChI Key |
NUUQCVDWILLBPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzoylpiperazino)(2-furyl)methanone typically involves the reaction of 4-benzoylpiperazine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Benzoylpiperazino)(2-furyl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.
Medicine: Explored for its antibacterial and antiviral properties.
Mechanism of Action
The mechanism of action of (4-benzoylpiperazino)(2-furyl)methanone involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The furan ring and piperazine moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The target compound’s piperazine ring is substituted with a phenylcarbonyl group, distinguishing it from analogs with alternative substituents:
Key Observations :
Comparison :
Physical and Spectral Properties
Table 1: Melting Points and Spectral Data
Insights :
Comparison :
Pharmacokinetic Predictions
| Compound Name | logP | Polar Surface Area (Ų) | Molecular Weight (g/mol) | Evidence ID |
|---|---|---|---|---|
| This compound | ~2.0* | ~60* | ~337* | N/A |
| K940-0635 | 1.82 | 37.24 | 257.29 | |
| ML192 | N/A | N/A | 509.25 |
Insights :
- Predicted logP (~2.0) for the target compound suggests moderate lipophilicity, balancing membrane permeability and solubility.
- Smaller analogs (e.g., K940-0635, MW 257.29) may exhibit improved bioavailability .
Biological Activity
Furan-2-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone is a synthetic organic compound characterized by its unique structure, which includes a furan ring and a piperazine moiety. The molecular formula of this compound is C15H16N2O2, with a molecular weight of 256.30 g/mol. Its structural features suggest potential biological activity, particularly in pharmacological applications.
Structural Characteristics
The compound features:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Piperazine Moiety : A six-membered ring containing two nitrogen atoms.
- Phenylcarbonyl Group : Enhances lipophilicity and may influence biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the areas of anticancer and antidepressant effects.
Antidepressant Effects
Piperazine derivatives are often explored for their mood-modulating properties. Preliminary studies suggest that this compound may have potential as an antidepressant due to its ability to interact with neurotransmitter systems, although detailed mechanisms remain to be elucidated.
Anticancer Activity
Early investigations indicate that this compound may exhibit significant activity against certain cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human cervical cancer cells (HeLa) with an IC50 value of 0.15 ± 0.05 µg/mL, indicating potent cytotoxicity . The proposed mechanism involves mitochondrial modification and membranolytic effects.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-(Furanyl)-piperazin-1-one | Structure | Contains a piperazine and furan but lacks phenylcarbonyl; simpler structure |
| 4-(Phenoxy)-piperazin-1-one | Structure | Similar piperazine core but with a phenoxy group; different substituent may alter pharmacological properties |
| 1-(Furanyl)-pyridin-2-one | Structure | Contains a furan ring but different heterocyclic structure; may exhibit different reactivity |
The unique combination of the furan ring and phenylcarbonyl-piperazine structure in this compound potentially leads to distinct chemical reactivity and biological interactions.
The mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Binding to Receptors : The compound may interact with specific neurotransmitter receptors, influencing mood regulation.
- Cell Cycle Disruption : In cancer cells, it may induce apoptosis through mitochondrial pathways.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation has been suggested.
Case Studies
A notable study evaluated various derivatives of furan compounds for their anticancer properties. Among them, this compound demonstrated superior activity against HeLa cells compared to other tested compounds, emphasizing its potential as an effective anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
